molecular formula C18H17F3N2O3S B2735130 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide CAS No. 941899-56-5

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide

Katalognummer: B2735130
CAS-Nummer: 941899-56-5
Molekulargewicht: 398.4
InChI-Schlüssel: OTMMQMQVNVKDQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 1,1-dioxidoisothiazolidinyl phenyl moiety. This specific molecular architecture, which includes a sulfonamide group in the isothiazolidinone ring and a trifluoromethyl substituent on the benzamide, is designed for enhanced binding affinity and metabolic stability in biochemical assays. Compounds based on the N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl) scaffold are of significant interest in medicinal chemistry and pharmacology research for the development of novel therapeutic agents . The structural motif is frequently explored in patent literature for its potential application in treating proliferative and inflammatory diseases . Benzamide analogs have demonstrated utility as potent and selective negative allosteric modulators (NAMs) of ion channels, such as the Zinc-Activated Channel (ZAC), providing valuable tools for elucidating the physiological functions of this poorly characterized receptor . Furthermore, related heterocyclic compounds, including thiazolidinone derivatives, have shown promising bioactivity in anticancer research, particularly against challenging targets like human glioblastoma (LN229) cell lines, by inhibiting key oncogenic proteins such as Aurora kinase A (AURKA) and VEGFR-2 . This reagent is provided exclusively for research purposes and is intended for use in in vitro studies, including target validation, high-throughput screening, mechanism of action (MOA) studies, and hit-to-lead optimization campaigns. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c1-12-7-8-13(23-9-4-10-27(23,25)26)11-16(12)22-17(24)14-5-2-3-6-15(14)18(19,20)21/h2-3,5-8,11H,4,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMMQMQVNVKDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure incorporating an isothiazolidine moiety, which is believed to contribute to its biological properties. The presence of the dioxidoisothiazolidin-2-yl group and the trifluoromethylbenzamide core enhances its pharmacological profile.

Molecular Characteristics

PropertyValue
Molecular FormulaC17H16F3N3O3S
Molecular Weight393.39 g/mol
CAS Number941899-44-1

The primary mechanism of action for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide involves its interaction with cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. In vitro studies have demonstrated that it effectively inhibits the proliferation of cancer cells while showing lower toxicity towards normal cells.

Case Study: Antitumor Efficacy

A study evaluated the compound's effects on three human lung cancer cell lines: A549, HCC827, and NCI-H358. The results are summarized in Table 1.

Cell LineIC50 (μM)Remarks
A5496.75 ± 0.19High activity in 2D assay
HCC8275.13 ± 0.97Moderate activity
NCI-H3584.01 ± 0.95Significant inhibition observed

Other Biological Activities

In addition to antitumor effects, preliminary studies suggest that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide may possess antimicrobial properties. The compound's structural features allow it to interact with various biological targets, potentially leading to diverse therapeutic applications .

Synthesis Methods

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

  • Formation of Dioxidoisothiazolidine : The initial step involves the reaction of appropriate precursors with sulfur dioxide and an oxidizing agent.
  • Amide Coupling : The benzamide core is introduced through an amide coupling reaction using reagents such as carbodiimides.
  • Trifluoromethyl Group Introduction : This step often employs specialized reagents to introduce the trifluoromethyl group into the aromatic ring.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares key structural features and reported activities of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide with related benzamide derivatives:

Compound Name Core Structure Key Substituents Reported Activity/Application Reference(s)
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide Benzamide - 2-(Trifluoromethyl)benzamide
- 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl
Potential enzyme inhibition (inferred) N/A
Nitazoxanide (2-Acetyloxy-N-(5-nitrothiazol-2-yl)benzamide) Benzamide - 5-Nitrothiazole
- Acetyloxy group
Antiparasitic (PFOR enzyme inhibition)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide - 5-Chlorothiazole
- 2,4-Difluorophenyl
Antimicrobial (PFOR inhibition)
3-Nitro-N-(5-nitrothiazol-2-yl)benzamide Benzamide - 3-Nitrobenzamide
- 5-Nitrothiazole
Antimicrobial (synthesis intermediate)
N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide Benzamide - 2-(Trifluoromethyl)benzamide
- Hydroxymethyl
Pesticide intermediate

Pharmacological and Biochemical Insights

  • Trifluoromethyl Group : The 2-(trifluoromethyl)benzamide moiety, as seen in the target compound and , enhances metabolic stability and membrane permeability due to its electron-withdrawing and lipophilic properties. This group is critical in optimizing pharmacokinetics in pesticidal and antimicrobial agents .
  • Isothiazolidinone vs. Thiazole Rings: The 1,1-dioxidoisothiazolidin-2-yl group in the target compound differs from the thiazole rings in nitazoxanide derivatives .
  • Antimicrobial Activity: Nitazoxanide and its analogs (e.g., ) inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. The target compound’s isothiazolidinone sulfone may mimic this mechanism but with altered binding kinetics due to steric and electronic differences.

Research Findings and Implications

Computational Docking Studies

Molecular docking (e.g., AutoDock Vina ) of similar benzamides into PFOR or kinase targets (e.g., FtsZ or DprE1 ) suggests that the trifluoromethyl group and heterocyclic substituents enhance binding affinity through hydrophobic interactions and hydrogen bonding. The sulfone group in the target compound may improve interactions with polar active-site residues.

Metabolic Stability

The trifluoromethyl group reduces oxidative metabolism, as observed in , while the isothiazolidinone sulfone may increase solubility compared to non-sulfonated analogs.

Limitations and Contradictions

Vorbereitungsmethoden

Synthesis of 2-(Trifluoromethyl)benzoyl Chloride

This intermediate is typically prepared via chlorination of 2-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Alternative routes, as outlined in CN113698315A, involve fluorination and cyano substitution starting from dichlorotrifluorotoluene, followed by hydrolysis to yield the carboxylic acid.

Synthesis of 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline

The isothiazolidine ring is constructed through cyclization of a β-chloroethylsulfonamide precursor. For example:

  • Thiazolidine Formation : Reaction of 2-methyl-5-nitroaniline with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) yields 5-nitro-2-methylphenyl-thiazolidine.
  • Oxidation : Treatment with hydrogen peroxide (H₂O₂) or oxone converts the thiazolidine to the 1,1-dioxidoisothiazolidin derivative.
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine.

Coupling Strategies for Amide Bond Formation

The final step involves coupling the acyl chloride and aniline derivatives. Three primary methods are employed:

Schotten-Baumann Reaction

Conditions :

  • 2-(Trifluoromethyl)benzoyl chloride (1.2 equiv)
  • 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline (1.0 equiv)
  • Aqueous NaOH (2.0 equiv), THF, 0°C → RT, 12 h
    Yield : 68–72%

Carbodiimide-Mediated Coupling

Conditions :

  • EDCl (1.5 equiv), HOBt (1.5 equiv)
  • DMF, RT, 24 h
    Yield : 75–80%

Palladium-Catalyzed Amination (Alternative Route)

While less common, WO2015108861A1 describes a cross-coupling approach using a palladium catalyst to link prefunctionalized fragments.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
Schotten-Baumann Simple, cost-effective Moderate yield, aqueous workup 68–72
EDCl/HOBt High yield, mild conditions Requires coupling agents 75–80
Palladium Catalysis Versatile for complex systems High cost, sensitive to impurities 60–65

Optimization Challenges and Solutions

Isothiazolidine Ring Stability

The 1,1-dioxidoisothiazolidin moiety is prone to decomposition under acidic conditions. Key mitigations:

  • pH Control : Maintain reaction pH > 8 during coupling.
  • Low-Temperature Workup : Purify intermediates below 10°C.

Scalability and Industrial Considerations

The EDCl/HOBt method, despite higher reagent costs, is preferred for large-scale synthesis due to reproducibility. CN113698315A highlights a pilot-scale process achieving 67% overall yield with >97% purity using hydrogenation and hydrolysis steps.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.